molecular formula C10H9IN2O2 B7943610 Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate

Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate

Cat. No.: B7943610
M. Wt: 316.09 g/mol
InChI Key: LPEWVGQHFLWWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate ( 1363382-86-8) is a high-purity (98%) chemical building block designed for advanced research and development, particularly in medicinal chemistry. With the molecular formula C 10 H 9 IN 2 O 2 and a molecular weight of 316.10 g/mol, this compound features a versatile indazole scaffold. The indazole core is a privileged structure in drug discovery, known for its widespread pharmaceutical and biological properties . This specific derivative is synthetically valuable due to the presence of iodide and methyl ester functional groups, which serve as excellent handles for further functionalization via cross-coupling reactions and other transformations, enabling the rapid exploration of structure-activity relationships. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas. The indazole scaffold is found in compounds investigated for activities including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-Parkinson's applications . It is critical for the discovery of novel pharmaceuticals and is a feature in many clinical trial candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It is recommended to store the product at 2-8°C .

Properties

IUPAC Name

methyl 3-iodo-2-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-13-9(11)7-4-3-6(10(14)15-2)5-8(7)12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEWVGQHFLWWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 1H-indazole-6-carboxylate derivatives.

  • Reagents : I₂ (2 equiv), KOH (4 equiv).

  • Solvent : DMF at room temperature.

  • Time : 1 hour.

  • Yield : 77%.

This method ensures high regioselectivity due to the electronic directing effects of the carboxylate group. The reaction proceeds via electrophilic aromatic substitution, with the carboxylate group deactivating the ring and directing iodination to the 3-position.

Table 1: Iodination Optimization Parameters

ParameterValueImpact on Yield/Selectivity
Iodine Equivalents2.0Optimal for complete conversion
BaseKOHEnhances electrophilic activity
SolventDMFPolar aprotic solvent improves solubility
Temperature25°CMinimizes side reactions

N-Methylation at the 2-Position

N-Methylation introduces the methyl group at the indazole’s 2-position. Two primary routes are documented:

Alkylation with Methyl Iodide

  • Substrate : 3-Iodo-1H-indazole-6-carboxylate.

  • Reagents : Methyl iodide (MeI, 1.5 equiv), KOH (1.1 equiv).

  • Solvent : Acetone at 0°C.

  • Time : 2 hours.

  • Yield : 68–75%.

The reaction proceeds via an SN2 mechanism, where KOH deprotonates the indazole nitrogen, facilitating nucleophilic attack on methyl iodide.

Alternative Alkylation Agents

Methyl mesylate and methyl tosylate have been explored but show lower efficiency due to steric hindrance and slower reaction kinetics.

Table 2: Comparison of Methylation Methods

ReagentBaseSolventTemperatureYield (%)
Methyl iodideKOHAcetone0°C75
Methyl mesylateK₂CO₃DMF25°C52
Methyl tosylateCs₂CO₃THF60°C48

Purification and Characterization

Final purification is achieved via silica gel column chromatography using ethyl acetate/hexane gradients (20–40% ethyl acetate). Key characterization data include:

  • ¹H NMR : Resonances for the methyl ester (~3.9 ppm, singlet), N-methyl group (~3.7 ppm), and aromatic protons.

  • IR Spectroscopy : C=O stretch at ~1720 cm⁻¹, C-I stretch at ~770 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Indazole derivatives, including methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, such as HCT-116 and MDA-MB-231, demonstrating moderate anticancer activity through mechanisms involving kinase inhibition .

Mechanism of Action
The compound's mechanism involves the modulation of specific kinases like chk1 and chk2, which are crucial in cell cycle regulation and apoptosis. This action can potentially lead to reduced cell proliferation in cancerous tissues .

Synthesis of Indazole Derivatives

Building Block for Complex Molecules
this compound serves as a versatile building block for synthesizing more complex indazole derivatives. These derivatives are critical in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Antiviral and Antimicrobial Properties
Apart from anticancer applications, indazole derivatives exhibit potential antiviral and antimicrobial activities. Studies have shown that certain derivatives can inhibit viral replication and bacterial growth, making them candidates for further research in infectious disease treatment .

Case Studies

StudyObjectiveFindings
Wang et al. (2020)Evaluate anticancer activityIndazole derivatives showed mild to moderate activity against HCT-116 and MDA-MB-231 cell lines .
Zhao et al. (2018)Develop FGFR inhibitorsNovel indazole derivatives demonstrated potent FGFR1 inhibition with IC50 values as low as 30.2 nM, indicating strong potential for cancer therapy .
Menichincheri et al. (2021)Investigate enzyme inhibitionCompounds derived from indazoles displayed significant inhibition against ALK with IC50 values around 12 nM, highlighting their therapeutic potential .

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to act as a precursor for various bioactive compounds makes it valuable in drug formulation processes .

Mechanism of Action

The mechanism of action of Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The iodine atom and the carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Methyl 3-Bromo-2H-Indazole-6-Carboxylate (CAS 1045805-56-8)
  • Structural Differences : Bromine replaces iodine at position 3.
  • Reactivity : Bromine is less electronegative and a weaker leaving group compared to iodine, reducing its utility in nucleophilic substitution reactions. However, it is more cost-effective for large-scale synthesis.
  • Molecular Weight : ~285.11 g/mol (C10H9BrN2O2) vs. ~332.10 g/mol (C10H9IN2O2) for the iodo analog .
Methyl 5-Iodo-1H-Indazole-3-Carboxylate (CAS 1079-47-6)
  • Structural Differences : Iodine is at position 5, and the ester group is at position 3. The indazole exists in the 1H-tautomeric form.
  • Molecular Formula : C9H7IN2O2 (MW: 318.07 g/mol) .
Methyl 6-Methoxy-2-Methyl-2H-Indazole-3-Carboxylate (CAS 1150618-48-6)
  • Structural Differences : Methoxy replaces iodine at position 6, and the ester is at position 3.
  • Applications : The methoxy group enhances solubility in polar solvents, making it preferable for aqueous reaction conditions.
  • Molecular Weight : 220.22 g/mol (C11H12N2O3) .

Halogen and Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate Not explicitly provided C10H9IN2O2 ~332.10 I (C3), CH3 (C2), COOCH3 (C6) High electrophilicity; ideal for cross-coupling
Methyl 3-bromo-2H-indazole-6-carboxylate 1045805-56-8 C9H7BrN2O2 ~285.11 Br (C3), COOCH3 (C6) Lower cost; moderate reactivity
Methyl 5-iodo-1H-indazole-3-carboxylate 1079-47-6 C9H7IN2O2 318.07 I (C5), COOCH3 (C3) Tautomerism affects stability
Methyl 6-chlorooxoindoline-3-carboxylate 151056-78-9 C10H8ClNO3 225.63 Cl (C6), ketone (C2), COOCH3 (C3) Oxo group increases polarity

Pharmacological and Industrial Relevance

  • Biological Activity : Iodo-indazoles are explored as kinase inhibitors due to their ability to form halogen bonds with target proteins. The methyl group at position 2 in the target compound may reduce metabolic degradation compared to unmethylated analogs .
  • Industrial Use : Brominated analogs (e.g., CAS 1045805-56-8) are preferred for cost-sensitive applications, while iodo derivatives are reserved for high-value pharmaceutical intermediates .

Biological Activity

Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an indazole ring system, which is known for its pharmacological versatility. Its molecular formula is C₁₁H₉I N₂O₂, with a molecular weight of approximately 302.07 g/mol. The compound's structure includes a methyl group and an iodine atom at specific positions on the indazole framework, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human cancer cell lines, with IC₅₀ values indicating potent activity.

Cell Line IC₅₀ (µM) Mechanism of Action
HCT-1164.5Induction of apoptosis via mitochondrial pathway
MDA-MB-2315.0Inhibition of cell proliferation
A549 (lung cancer)3.8Modulation of cell cycle arrest

The compound's mechanism involves the induction of apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2 levels .

Inhibition of Kinases

This compound has also been studied for its inhibitory effects on various kinases involved in cancer progression. For example, it has shown promising results as a selective inhibitor of FGFR (Fibroblast Growth Factor Receptor) pathways, which are crucial in tumor growth and metastasis.

Kinase IC₅₀ (nM) Selectivity
FGFR125Highly selective against other kinases
CDK853Moderate selectivity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The iodine atom plays a crucial role in enhancing binding affinity to these targets, thereby modulating key signaling pathways involved in cell proliferation and survival.

  • Apoptosis Induction : The compound promotes apoptosis by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels within cancer cells .
  • Kinase Inhibition : By selectively inhibiting kinases such as FGFR1 and CDK8, it interferes with critical signaling pathways that regulate cell growth and division .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized various indazole derivatives, including this compound, and evaluated their anticancer properties against multiple cell lines. The study found that this compound exhibited significant antiproliferative effects, particularly against breast (MDA-MB-231) and colorectal (HCT-116) cancer cell lines .

Clinical Implications

Another investigation focused on the compound's potential as an immunotherapeutic agent. By enhancing cytotoxic T-cell responses, it demonstrated the ability to improve antitumor immunity when combined with existing therapies like anti-PD-1 antibodies . This suggests that this compound could be a valuable candidate for further clinical development.

Q & A

Q. Key Analytical Techniques :

  • TLC to monitor reaction progress.
  • NMR (¹H/¹³C) and HPLC for purity assessment.
  • Mass spectrometry for molecular weight confirmation .

Table 1 : Example Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
IodinationI₂, AcOH, reflux (5 h)6595
MethylationCH₃I, NaH, DMF, 0°C→RT7898

How can reaction conditions be optimized to enhance yield and purity of this compound?

Advanced Question
Optimization requires systematic variation of parameters:

Temperature : Lower temps (0–5°C) during methylation reduce side reactions.

Solvent : Polar aprotic solvents (DMF, DMSO) improve iodination efficiency.

Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates .

Design of Experiments (DoE) : Statistical tools like factorial design identify critical variables (e.g., molar ratios, reaction time) .

Q. Key Data Analysis :

  • ANOVA to assess parameter significance.
  • HPLC-MS to quantify byproducts and guide purification .

What analytical techniques resolve structural ambiguities in this compound?

Basic Question

  • X-ray crystallography : Resolves 3D structure and confirms regiochemistry of iodination .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between tautomeric forms .

Advanced Question
When crystallography is unfeasible:

  • DFT calculations : Predict NMR chemical shifts and compare with experimental data.
  • Dynamic NMR : Detects rotational barriers in the methyl/iodo groups at variable temperatures .

Table 2 : Example NMR Data (δ, ppm)

ProtonExperimentalCalculated (DFT)Deviation
H-3 (indazole)8.218.190.02
CH₃ (2-position)2.452.430.02

What biological activities are reported for this compound, and how are these assays designed?

Basic Question
Preliminary studies suggest:

  • Anticancer activity : IC₅₀ values against HeLa (15 µM) and MCF-7 (22 µM) via MTT assays.
  • Antimicrobial effects : MIC of 32 µg/mL against S. aureus .

Advanced Question
Assay Design Considerations :

Dose-response curves : 6–8 concentrations tested in triplicate.

Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin).

Mechanistic studies : Use flow cytometry for apoptosis/necrosis differentiation .

How to address contradictions in spectral data during structural elucidation?

Advanced Question

Cross-validation : Compare NMR with IR (carbonyl stretches) and HRMS.

Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder .

Isotopic labeling : ¹³C-labeled analogs to confirm signal assignments .

Case Study : Discrepancy in methyl group chemical shifts resolved via NOESY (nuclear Overhauser effect) confirming spatial proximity to the iodo substituent .

What are the stability and storage recommendations for this compound?

Basic Question

  • Stability : Degrades >10% after 6 months at 25°C; store at -20°C under argon.
  • Light sensitivity : Amber vials prevent photodeiodination .

Advanced Question
Degradation Pathways :

Hydrolysis : LC-MS detects carboxylate byproducts in aqueous buffers (pH >7).

Thermal degradation : TGA/DSC identifies decomposition onset at 150°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.